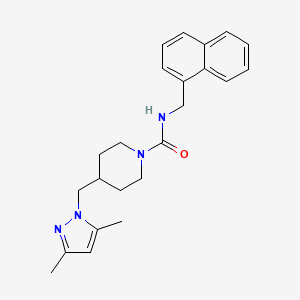
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is a complex organic compound featuring a pyrazole ring, a naphthalene moiety, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the condensation of 3,5-dimethyl-1H-pyrazol-1-ylmethanol with appropriate amines under heating conditions. The resulting intermediate is then reacted with naphthalen-1-ylmethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, often involving continuous flow reactors to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are often carried out using strong bases like potassium hydroxide (KOH) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazoles or piperidines.
科学研究应用
This compound has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including antileishmanial and antimalarial activities.
Material Science: Its unique structural features make it a candidate for developing new materials with specific properties.
Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system .
相似化合物的比较
Pyrazole Derivatives: Other pyrazole-based compounds with different substituents.
Piperidine Derivatives: Piperidine compounds with various functional groups.
Naphthalene Derivatives: Naphthalene compounds with different substituents.
Uniqueness: This compound is unique due to its combination of pyrazole, piperidine, and naphthalene moieties, which provides a distinct set of chemical and biological properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
生物活性
The compound 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is a derivative of pyrazole that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of the compound involves the reaction of 3,5-dimethyl-1H-pyrazole with naphthalenemethylpiperidine-1-carboxylic acid derivatives. The structural features include a piperidine ring which contributes to the compound's pharmacological properties. Characterization techniques such as NMR and IR spectroscopy confirm the successful synthesis and purity of the compound.
Biological Activity Overview
The biological activities of pyrazole derivatives have been extensively studied, particularly in the context of their anticancer, anti-inflammatory, and antimicrobial properties. The specific compound exhibits several notable activities:
Anticancer Activity
Recent studies have indicated that pyrazole derivatives can inhibit various cancer cell lines. For instance, a series of pyrazole amide derivatives were evaluated for their activity against BRAF(V600E) mutant melanoma cells, showing promising results in cytotoxicity assays . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various pathogens. A related study on pyrazole derivatives demonstrated significant antifungal effects against phytopathogenic fungi, suggesting that similar mechanisms might be applicable to the compound . The presence of the pyrazole moiety is critical for enhancing such activities.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit nitric oxide production in LPS-stimulated macrophages, indicating potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several research studies have explored the biological activity of compounds similar to This compound :
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Cell Signaling Interference : The compound may disrupt critical signaling pathways such as MAPK/ERK or NF-kB pathways that are often upregulated in cancer cells.
- Membrane Disruption : Some studies suggest that certain pyrazole derivatives can compromise microbial cell membranes, leading to cell death .
属性
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-17-14-18(2)27(25-17)16-19-10-12-26(13-11-19)23(28)24-15-21-8-5-7-20-6-3-4-9-22(20)21/h3-9,14,19H,10-13,15-16H2,1-2H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKYMHVJDDXPTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)NCC3=CC=CC4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














